molecular formula C70H92ClN17O14 B12310851 Cetrelix Acetate

Cetrelix Acetate

Cat. No.: B12310851
M. Wt: 1431.0 g/mol
InChI Key: SBNPWPIBESPSIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cetrelix Acetate (CAS No. 130143-01-0), also known as Cetrorelix Acetate, is a synthetic decapeptide and a potent antagonist of gonadotropin-releasing hormone (GnRH). It is clinically used to inhibit premature luteinizing hormone (LH) surges during controlled ovarian stimulation in assisted reproductive technologies (ART) .

Properties

IUPAC Name

1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-3-naphthalen-2-ylpropanoyl)amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(1-amino-1-oxopropan-2-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H92ClN17O14/c1-39(2)31-52(61(94)82-51(15-9-28-77-69(73)74)68(101)88-30-10-16-58(88)67(100)79-40(3)59(72)92)83-60(93)50(14-8-29-78-70(75)102)81-63(96)54(34-43-20-25-49(91)26-21-43)86-66(99)57(38-89)87-65(98)56(36-45-11-7-27-76-37-45)85-64(97)55(33-42-18-23-48(71)24-19-42)84-62(95)53(80-41(4)90)35-44-17-22-46-12-5-6-13-47(46)32-44/h5-7,11-13,17-27,32,37,39-40,50-58,89,91H,8-10,14-16,28-31,33-36,38H2,1-4H3,(H2,72,92)(H,79,100)(H,80,90)(H,81,96)(H,82,94)(H,83,93)(H,84,95)(H,85,97)(H,86,99)(H,87,98)(H4,73,74,77)(H3,75,78,102)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNPWPIBESPSIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H92ClN17O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1431.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cetrelix Acetate is synthesized using solid-phase peptide synthesis (SPPS). The process involves the following steps :

    Solid-Phase Synthesis: The synthesis begins with Fmoc-Linker-MBHA-Resin as the starting material. Amino acids with Fmoc-protecting groups are sequentially added to the resin.

    Condensation: HBTU/HOBT or DIC/HOBT is used as the condensing agent to form peptide bonds.

    Deprotection: The Fmoc-protecting groups are removed in a stepwise manner.

    Acetylation: The protective decapeptide resin undergoes acetylation.

    Cleavage and Purification: The peptide is cleaved from the resin, and side-chain protecting groups are removed. The crude product is purified using reversed-phase high-performance liquid chromatography (rHPLC).

Industrial production methods often involve specific microwave synthesis technology to improve condensation efficiency and yield .

Chemical Reactions Analysis

Cetrelix Acetate undergoes various chemical reactions, including :

    Oxidation: this compound can undergo oxidation reactions, particularly at the methionine residue.

    Reduction: Reduction reactions can occur at disulfide bonds within the peptide structure.

    Substitution: Substitution reactions can occur at specific amino acid residues, such as the replacement of hydrogen atoms with halogens.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Applications in Reproductive Medicine

1. Assisted Reproductive Technology (ART)
Cetrorelix is extensively used in ART protocols to prevent premature LH surges during ovarian stimulation. Its efficacy has been demonstrated in various clinical studies:

  • Study Overview : A randomized trial compared the use of cetrorelix (3 mg) with ganirelix (0.25 mg daily) for preventing LH surges in women undergoing ovarian stimulation.
  • Results : Both treatments effectively prevented premature LH surges, but cetrorelix required fewer injections, enhancing patient convenience and compliance .

2. Controlled Ovarian Stimulation
Cetrorelix is integral to short antagonist protocols for controlled ovarian stimulation, allowing for better timing of ovulation induction and improving the success rates of IVF cycles .

Applications in Oncology

1. Tumor Growth Inhibition
Research indicates that cetrorelix can inhibit tumor growth in hormone-dependent cancers. It has shown effectiveness in various animal models:

  • Breast Cancer Models : Cetrorelix demonstrated growth inhibition in rat models of breast cancer induced by DMBA (7,12-dimethylbenz(a)anthracene) .
  • Prostate Cancer : The compound effectively lowered testosterone levels to castration levels, thus inhibiting tumor growth in hormone-independent prostate cancer models .

Pharmacokinetics and Safety Profile

Cetrorelix exhibits favorable pharmacokinetics with a half-life of approximately 30 hours after a single injection, extending up to 80 hours with multiple doses. It achieves maximum plasma concentration within 1 to 2 hours post-injection . The compound shows high plasma protein binding (~85%) and rapid absorption from the injection site .

Safety Profile

The safety profile of cetrorelix is well-documented:

  • Toxicity Studies : No teratogenic effects were observed, and mutagenicity tests returned negative results. The risk-benefit ratio remains positive for human use .
  • Adverse Effects : Common side effects include mild local reactions at the injection site; however, these are generally reversible .

Table 1: Comparative Efficacy of Cetrorelix vs. Ganirelix in ART

ParameterCetrorelix (3 mg)Ganirelix (0.25 mg daily)
Premature LH Surge Prevention100%100%
Required InjectionsFewerMore
Pregnancy RateComparableComparable

Table 2: Pharmacokinetic Profile of Cetrorelix

ParameterValue
Half-life30 hours
Maximum Plasma Concentration1-2 hours post-injection
Plasma Protein Binding~85%

Case Studies

Case Study 1: Efficacy in Ovarian Stimulation
In a clinical trial involving 185 infertile patients undergoing ART, cetrorelix was administered as a single injection. Results indicated no premature LH surges across both treatment groups, highlighting its effectiveness compared to daily injections of ganirelix .

Case Study 2: Hormonal Control in Prostate Cancer
In studies involving castrated male rats, cetrorelix effectively suppressed serum testosterone levels, demonstrating its potential as a therapeutic agent for managing hormone-sensitive tumors .

Comparison with Similar Compounds

Key Chemical and Pharmacological Properties:

  • Molecular Formula : C₇₀H₉₂ClN₁₇O₁₄·C₂H₄O₂ (acetate salt) .
  • Molecular Weight : 1491.09 g/mol .
  • Purity : >95% (HPLC) .
  • Dosage Form : Lyophilized powder for injection (0.25 mg/vial) .
  • Mechanism of Action : Binds competitively to GnRH receptors in the pituitary, suppressing LH and follicle-stimulating hormone (FSH) release .

Pharmacokinetic data from clinical studies indicate:

  • Time to Maximum Concentration (tₘₐₓ) : 1–2 hours post-injection.
  • Elimination Half-Life (t₁/₂) : 5–10 hours.
  • Volume of Distribution (Vz) : 1.1 L/kg .

Comparison with Similar Compounds

Cetrelix Acetate belongs to the class of GnRH antagonists. Below is a comparative analysis with structurally or functionally related compounds, based on available evidence:

Table 1: Comparative Analysis of this compound and Related Compounds

Parameter This compound Hexyl Acetate Cedryl Acetate
CAS Number 130143-01-0 142-92-7 Not specified
Molecular Formula C₇₀H₉₂ClN₁₇O₁₄·C₂H₄O₂ C₈H₁₆O₂ Not provided
Primary Use Fertility treatment Industrial manufacturing Laboratory research
Pharmacological Action GnRH antagonist Solvent/Flavoring agent Not specified
Purity >95% (HPLC) Commercial grade Research grade
Safety Profile Well-tolerated in clinical use Irritant (requires handling precautions) Caution advised (research use only)

Key Observations:

Structural Complexity: this compound is a peptide with 10 amino acids, including modified residues like D-3-(2-naphthyl)alanine and D-4-chlorophenylalanine, enhancing receptor binding specificity . Hexyl Acetate and Cedryl Acetate are simple esters lacking therapeutic activity, primarily used in industrial or laboratory settings .

Therapeutic vs. Non-Therapeutic Applications: this compound is FDA-approved for ART, distinguishing it from Hexyl Acetate (solvent) and Cedryl Acetate (research chemical) .

Pharmacokinetics: this compound’s short half-life (5–10 hours) allows for flexible dosing in ovarian stimulation protocols . No pharmacokinetic data are available for Hexyl or Cedryl Acetates due to their non-clinical applications .

Research and Clinical Significance

  • This compound in Fertility : Reduces cycle cancellation rates in ART by preventing premature ovulation .
  • Synthetic Challenges : High purity (>95%) is critical due to its peptide structure; stringent HPLC validation is mandated during production .

Biological Activity

Cetrorelix acetate is a synthetic decapeptide that functions as a potent gonadotropin-releasing hormone (GnRH) receptor antagonist. Its primary biological activity involves the inhibition of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) production from the pituitary gland, which is crucial in the regulation of reproductive processes. This article explores the biological activity of cetrorelix acetate, including its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile, supported by relevant data and case studies.

Cetrorelix acetate acts by competitively binding to GnRH receptors in the anterior pituitary gland. This binding inhibits the release of LH and FSH, which are essential for ovulation and other reproductive functions. The binding affinity of cetrorelix is characterized by a dissociation constant (KD) of 0.202 nM and an IC50 value of 1.21 nM, indicating its potency as an antagonist . The suppression of these hormones leads to a decrease in estrogen levels, thereby preventing premature ovulation during assisted reproductive technology (ART) procedures.

Pharmacokinetics

The pharmacokinetic profile of cetrorelix acetate reveals rapid absorption following subcutaneous administration, with a mean absolute bioavailability of approximately 85% . The half-life after a single injection is about 30 hours, increasing to up to 80 hours after multiple doses . Cetrorelix is extensively bound to plasma proteins (86%) and is primarily metabolized by peptidases, with the predominant metabolite being a smaller peptide fragment .

Parameter Value
Absorption Rapid; 85% bioavailability
Half-life (single dose) ~30 hours
Half-life (multiple doses) Up to 80 hours
Protein binding 86%
Metabolism Peptidase transformation

Clinical Efficacy

Cetrorelix acetate has been extensively studied in clinical settings, particularly in ART protocols. A notable randomized trial involving 185 infertile women demonstrated that a single injection of cetrorelix (3 mg) effectively prevented premature LH surges without significant differences in pregnancy rates compared to daily injections of ganirelix (0.25 mg) . The study highlighted that cetrorelix required fewer injections, enhancing patient convenience while maintaining similar safety profiles.

Case Study: ART Protocols

In a multicenter study involving controlled ovarian stimulation (COS), cetrorelix was administered to patients undergoing in vitro fertilization (IVF). The results indicated that no patients experienced premature LH surges when treated with cetrorelix, underscoring its efficacy in managing hormonal levels during ART .

Safety Profile

The safety profile of cetrorelix acetate has been evaluated through various clinical trials. Common adverse effects include mild local reactions at the injection site and instances of ovarian hyperstimulation syndrome (OHSS) . Notably, allergic reactions have been reported but are generally mild and reversible .

Summary of Adverse Effects

Adverse Effect Incidence (%)
Local site reactionsVariable; generally mild
Ovarian Hyperstimulation Syndrome3.5%
Nausea1.3%
Headache1.1%

Q & A

Q. How to address discrepancies between in vitro and in vivo efficacy data of this compound?

  • Methodological Answer : Investigate bioavailability limitations (e.g., plasma protein binding) using equilibrium dialysis. Use physiologically based pharmacokinetic (PBPK) modeling to predict in vivo behavior from in vitro parameters. Validate with microdialysis in target tissues .

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